N-Desmethyl eletriptan

Descripción

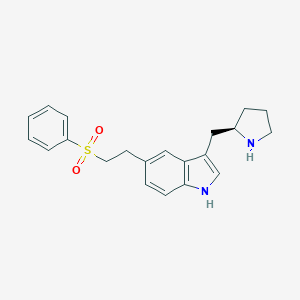

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTDENYTSCXDFO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153525-55-4 | |

| Record name | N-Desmethyl eletriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153525554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL ELETRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MOZ326Q5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Characterization of Eletriptan N Demethylation

Enzymatic Pathways Governing N-Desmethyl Eletriptan (B1671169) Formation

The conversion of eletriptan to N-Desmethyl eletriptan is primarily an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes. free.fr These enzymes are central to the metabolism of a vast array of xenobiotics, including many pharmaceutical agents.

Primary Role of Cytochrome P450 3A4 (CYP3A4)

Extensive in vitro research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the N-demethylation of eletriptan. drugbank.comnih.gov Studies utilizing human liver microsomes have demonstrated a strong correlation (r² = 0.932) between the rate of this compound formation and the activity of CYP3A4, as measured by testosterone (B1683101) 6β-hydroxylation, a marker for CYP3A4 activity. free.frnih.gov This indicates that CYP3A4 is the major contributor to this metabolic pathway.

Further evidence supporting the primary role of CYP3A4 comes from inhibition studies. Potent and specific inhibitors of CYP3A4, such as ketoconazole (B1673606), troleandomycin, and erythromycin, have been shown to markedly inhibit the formation of this compound in human liver microsomes. free.frnih.gov For instance, co-administration of ketoconazole with eletriptan resulted in an approximately 3-fold increase in the maximum plasma concentration (Cmax) and a 6-fold increase in the area under the curve (AUC) of eletriptan, highlighting the significance of CYP3A4 in its clearance. drugs.comfda.gov Similarly, an inhibitory antibody specific to CYP3A4 also produced a marked inhibition of eletriptan metabolism. free.frnih.gov

While eletriptan is a substrate for CYP3A4, it does not appear to be a significant inhibitor or inducer of this enzyme at clinically relevant concentrations. drugsporphyria.netdrugbank.com In vitro studies have shown that eletriptan has little inhibitory effect on major P450 enzymes, and while it showed weak induction of CYP3A4 in some in vitro models, this was not observed in vivo. nih.govdrugbank.com

Contributions of Other Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2C9, CYP2C19)

While CYP3A4 is the dominant enzyme, other cytochrome P450 isoforms contribute to a lesser extent to the N-demethylation of eletriptan. In vitro studies with recombinant human P450 enzymes have shown that CYP2D6 can also metabolize eletriptan to this compound, with the highest rates of metabolism observed with recombinant CYP2D6 and CYP3A4 preparations. free.frnih.gov

Additionally, CYP2C9 and CYP2C19 have been shown to catalyze the formation of this compound, albeit at lower rates compared to CYP3A4 and CYP2D6. free.frnih.gov In contrast, inhibitory antibodies against CYP2C8/9 and CYP2D6 had minimal effect on the metabolism of eletriptan in human liver microsomes, further cementing the primary role of CYP3A4 in this process. free.fr

In Vitro and In Vivo Formation Kinetics of this compound

The formation of this compound has been characterized through both in vitro and in vivo studies, providing a comprehensive understanding of its kinetic profile.

In vitro studies using human liver microsomes have been instrumental in elucidating the enzymatic kinetics. These studies have shown that the N-demethylation of eletriptan follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions. The rate of this compound formation varied significantly across individual human liver microsomal preparations, ranging from 58 to 635 pmol/min/mg protein. free.fr

| CYP450 Isoform | Metabolic Activity |

|---|---|

| rCYP3A4 | High |

| rCYP2D6 | High |

| rCYP2C9 | Low |

| rCYP2C19 | Low |

Interspecies Comparative Metabolism of Eletriptan and this compound

Studies investigating the pharmacokinetics and metabolism of eletriptan in different species, including rats, dogs, and humans, have revealed both similarities and differences in the formation of this compound.

In all three species, eletriptan is rapidly absorbed and extensively metabolized. The primary metabolic pathways are consistent across these species and include N-demethylation to form this compound, N-oxidation, and oxidation of the pyrrolidine (B122466) ring. free.fr This suggests a conserved mechanism of biotransformation for eletriptan.

However, there can be quantitative differences in the extent of formation of various metabolites among species. For example, while the metabolic pathways are similar, the relative contribution of each pathway and the resulting plasma concentrations of metabolites like this compound can vary. Such interspecies differences are common in drug metabolism due to variations in the expression and activity of drug-metabolizing enzymes like the cytochrome P450s. mdpi.com A comprehensive understanding of these differences is crucial for the extrapolation of preclinical animal data to human clinical scenarios.

| Compound | Parameter | Value |

|---|---|---|

| Eletriptan | Terminal Elimination Half-Life | ~4 hours |

| This compound | Estimated Half-Life | ~13 hours |

| This compound | Plasma Concentration (relative to parent drug) | 10-20% |

Pharmacodynamic Profile and Receptor Pharmacology of N Desmethyl Eletriptan

Serotonergic Receptor Subtype Agonism and Binding Affinities

N-Desmethyl eletriptan (B1671169), like its parent compound, exhibits a specific binding profile for serotonin (B10506) (5-HT) receptors, which are key targets in migraine therapy.

Evaluation of Modest or Low Affinity Interactions with Other 5-HT Receptors

The selectivity of N-Desmethyl eletriptan for 5-HT1B/1D receptors is a key characteristic. Its interaction with other 5-HT receptor subtypes is reported to be modest or low. This selectivity is important as it minimizes the potential for off-target effects that could be mediated by other serotonin receptors located throughout the body. The focused activity on 5-HT1B and 5-HT1D receptors is a hallmark of the triptan class of drugs and their metabolites.

Functional Vasoconstrictive Responses in Preclinical Cardiovascular Models

The agonism of this compound at 5-HT1B receptors translates into functional vasoconstrictive activity, a key mechanism in alleviating migraine-associated vasodilation.

Quantitative Comparison with Eletriptan's Vasoconstrictive Potency

Below is a table summarizing the relative vasoconstrictive potency.

| Compound | Relative Vasoconstrictive Potency |

| Eletriptan | 100% |

| This compound | ~10% |

Regional Vasculature Selectivity: Intracranial versus Coronary Circulations

A critical aspect of the safety profile of triptans and their metabolites is their selectivity for intracranial blood vessels over coronary arteries. Eletriptan is known to be a selective vasoconstrictor for intracranial blood vessels compared to other extracranial vessels, particularly the coronary arteries. While specific studies detailing the regional vasculature selectivity of this compound are scarce, its pharmacological profile as a triptan metabolite suggests it would likely share this characteristic of preferential intracranial vasoconstriction. This selectivity is crucial for minimizing the risk of cardiovascular adverse events.

Neurophysiological Modulation in Migraine-Relevant Pathways

The therapeutic action of triptans extends beyond vasoconstriction to include the modulation of neuronal activity within the trigeminovascular system. Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides. Given that this compound is an active metabolite with affinity for 5-HT1D receptors, it is plausible that it contributes to the inhibition of neurogenic inflammation, a key process in the generation of migraine pain. However, specific preclinical studies quantifying the direct effect of this compound on these neurophysiological pathways are not extensively documented in publicly available literature.

Inhibition of Trigeminal Neuropeptide Release

A key mechanism in the efficacy of triptans, including the active metabolite this compound, is the inhibition of the release of pro-inflammatory neuropeptides from perivascular trigeminal nerve endings. Activation of the trigeminovascular system during a migraine attack leads to the release of vasoactive neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. These neuropeptides are potent vasodilators and contribute to the process of neurogenic inflammation, which is a hallmark of migraine pain.

Table 1: Neuropeptides Implicated in Migraine Pathophysiology

| Neuropeptide | Role in Migraine |

|---|---|

| Calcitonin Gene-Related Peptide (CGRP) | Potent vasodilator, central role in neurogenic inflammation and pain transmission. |

| Substance P | Involved in pain transmission and neurogenic inflammation. |

Effects on Trigeminal Nerve Activity

Beyond inhibiting neuropeptide release, this compound is also understood to have a direct inhibitory effect on the activity of the trigeminal nerve itself. The trigeminal nucleus caudalis in the brainstem is a key relay station for pain signals originating from the head and face. The firing rate of neurons in this region is increased during a migraine attack.

Agonism at 5-HT1B and 5-HT1D receptors within the trigeminal nucleus caudalis by compounds such as eletriptan and its active metabolite, this compound, can suppress this neuronal firing. This central mechanism is believed to contribute significantly to the pain-relieving effects of the drug by essentially "turning down" the transmission of pain signals to higher brain centers. While direct electrophysiological studies on this compound's effect on trigeminal nerve firing are not extensively documented in publicly available literature, its activity is inferred from the established pharmacology of eletriptan and the general mechanism of action of the triptan class of drugs.

Table 2: Receptor Subtypes and Their Role in Trigeminal Nerve Modulation

| Receptor Subtype | Location | Effect of Agonism |

|---|---|---|

| 5-HT1B | Smooth muscle of cranial blood vessels | Vasoconstriction |

| 5-HT1D | Presynaptic trigeminal nerve terminals | Inhibition of neuropeptide release |

Pharmacokinetic Disposition of N Desmethyl Eletriptan

Systemic Exposure and Concentration Dynamics Relative to Parent Drug

The systemic exposure of N-desmethyl eletriptan (B1671169) is considerably lower than that of eletriptan, though its longer half-life presents a different dynamic for its presence in the body.

Following the oral administration of eletriptan, N-desmethyl eletriptan circulates in the plasma at concentrations that are significantly lower than the parent compound. Clinical studies have consistently shown that the plasma concentration of the N-demethylated metabolite is approximately 10% to 20% of the parent drug, eletriptan. drugs.comfda.govrxlist.comnih.govfda.govtaylorandfrancis.com This lower relative bioavailability is a key factor in the assessment that this compound is unlikely to contribute significantly to the primary therapeutic effects of eletriptan, despite being pharmacologically active. drugs.comfda.govrxlist.com

| Compound | Relative Plasma Concentration (Compared to Parent Drug) |

|---|---|

| This compound | 10-20% |

| Eletriptan | 100% (Reference) |

This compound has a notably longer terminal elimination half-life than its parent compound. The half-life of the metabolite is estimated to be approximately 13 hours. drugs.comfda.govrxlist.comfda.gov This is more than three times longer than the terminal elimination half-life of eletriptan, which is approximately 4 hours. drugs.comfda.govdrugbank.comfda.gov The extended half-life of this compound suggests a potential for accumulation with repeated dosing of the parent drug, although its low plasma concentration relative to eletriptan mitigates the clinical significance of this potential.

| Compound | Estimated Terminal Elimination Half-Life |

|---|---|

| This compound | ~13 hours drugs.comfda.govrxlist.comfda.gov |

| Eletriptan | ~4 hours drugs.comfda.govdrugbank.comfda.gov |

Tissue Distribution and Blood-Brain Barrier Permeability

The excretion of eletriptan into human breast milk has been studied, but the presence of its active metabolite, this compound, has not been confirmed in this matrix. In a study involving eight women who were given a single 80 mg dose of eletriptan, the parent drug was detected in breast milk. drlact.comnih.gov However, the N-desmethyl active metabolite was not measured in the breast milk samples collected. fda.govdrlact.comnih.govhres.cadrugs.com

Drug Drug Interactions Mediated Through N Desmethyl Eletriptan

Impact of Cytochrome P450 Inhibitors on N-Desmethyl Eletriptan (B1671169) Biotransformation

The formation of N-desmethyl eletriptan is intrinsically linked to the metabolic fate of its parent drug, eletriptan. As such, inhibitors of the primary metabolic pathway for eletriptan directly modulate the production of this metabolite.

The biotransformation of eletriptan to this compound is dependent on the activity of the CYP3A4 isoenzyme. nih.govdrugbank.com Consequently, the co-administration of potent CYP3A4 inhibitors leads to a significant reduction in the formation of this compound. tandfonline.comresearchgate.net By inhibiting CYP3A4, drugs such as the antifungal ketoconazole (B1673606), the macrolide antibiotic erythromycin, the calcium channel blocker verapamil, and the antifungal fluconazole (B54011) impede the N-demethylation of eletriptan. nih.gov This inhibition results in decreased production of the metabolite. A preclinical study demonstrated that when oral eletriptan was administered with ketoconazole, the formation of this compound was significantly diminished. tandfonline.com This interaction underscores the pivotal role of CYP3A4 in the generation of this active metabolite.

The inhibition of CYP3A4-mediated metabolism of eletriptan directly translates to lower plasma concentrations of this compound. Research findings from a preclinical study in Sprague Dawley rats quantified this effect. When eletriptan was administered alone, the maximum plasma concentration (Cmax) of this compound was 3.7 ng/mL. tandfonline.comresearchgate.net However, when co-administered with the potent CYP3A4 inhibitor ketoconazole, the Cmax of the metabolite was reduced by approximately 3.3-fold to 1.1 ng/mL. tandfonline.com This demonstrates a marked decrease in the systemic exposure to the active metabolite in the presence of a potent CYP3A4 inhibitor.

| Pharmacokinetic Parameter | Eletriptan Alone | Eletriptan + Ketoconazole | Fold Change |

|---|---|---|---|

| This compound Cmax (ng/mL) | 3.7 | 1.1 | ~3.3-fold decrease |

Role of Efflux Transporters, such as P-glycoprotein, in Metabolite Disposition

Efflux transporters, such as P-glycoprotein (P-gp), are crucial membrane proteins that actively transport substances out of cells, affecting their absorption, distribution, and elimination. nih.gov The parent drug, eletriptan, has been identified as a substrate for P-gp. drugbank.com This interaction can limit its penetration across the blood-brain barrier.

Information specifically detailing the interaction between this compound and efflux transporters like P-glycoprotein is not extensively available. However, it is a common feature for drug metabolites to also be substrates of the same transporters as the parent compound. nih.govnih.gov If this compound is a P-gp substrate, this transporter could play a role in its disposition by limiting its tissue penetration and facilitating its excretion. One study noted that the higher lipophilicity of this compound compared to the parent drug might be related to its ability to cross the blood-brain barrier, where its concentration and potential interaction with transporters could influence central nervous system effects. nih.gov

Clinical Relevance of Metabolite-Mediated Drug Interactions

The clinical significance of drug-drug interactions involving eletriptan metabolism is primarily attributed to the substantial increase in the plasma concentration of the parent drug, eletriptan, rather than the reduced levels of its N-desmethyl metabolite. nih.gov Potent CYP3A4 inhibitors can cause a several-fold increase in the systemic exposure (AUC) of eletriptan, which elevates the risk of dose-dependent adverse effects. nih.gov

Therapeutic and Toxicological Significance of N Desmethyl Eletriptan

Quantitative Contribution to Eletriptan's Overall Therapeutic Efficacy

Re-evaluation of Metabolite's Clinical Impact Based on Systemic Exposure

N-desmethyl eletriptan (B1671169) is formed through the metabolism of eletriptan, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.netnih.gov Clinical studies have demonstrated that the plasma concentrations of N-desmethyl eletriptan are substantially lower than those of eletriptan, typically ranging from 10% to 20% of the parent drug's concentration. nih.govresearchgate.netnih.gov

| Parameter | Eletriptan | This compound |

|---|---|---|

| Relative Plasma Concentration | Parent Drug | 10-20% of Eletriptan |

| Terminal Elimination Half-life | ~4 hours | ~13 hours |

| Primary Metabolic Pathway | Metabolized by CYP3A4 (this compound is a product of this metabolism) | |

| Relative Potency | Reference | Approximately 10% of Eletriptan |

Modeling and Simulation Approaches for Therapeutic Contribution Assessment

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are powerful tools in drug development that can help to quantify the therapeutic contribution of a drug and its metabolites. While specific PK/PD modeling studies dedicated to this compound are not widely available in published literature, the general principles of this approach can be applied to understand its potential role.

Potential Influence on Central Nervous System-Related Adverse Events

There is a prevailing hypothesis that this compound may play a more significant role in the central nervous system (CNS)-related side effects associated with eletriptan, largely owing to its physicochemical properties.

Correlation of Metabolite Lipophilicity with Blood-Brain Barrier Crossing

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor in its potential to exert effects on the central nervous system. Lipophilicity, or the "fat-loving" nature of a molecule, is a key determinant of its ability to penetrate the BBB. It has been suggested that this compound possesses a higher degree of lipophilicity compared to eletriptan. nih.gov This increased lipophilicity could enhance its ability to cross the BBB, potentially leading to higher concentrations within the CNS. nih.gov A higher incidence of CNS-related side effects has been observed with more lipophilic triptans, and the presence of active, lipophilic metabolites is considered a contributing factor. nih.gov

| Compound | Relative Lipophilicity | Hypothesized CNS Penetration | Potential for CNS-Related Side Effects |

|---|---|---|---|

| Eletriptan | High | Moderate | Higher frequency compared to less lipophilic triptans |

| This compound | Higher than Eletriptan | Potentially Enhanced | May contribute to the CNS side effect profile of Eletriptan |

Hypothesized Interactions with CNS Receptors Implicated in Side Effects

The therapeutic effects of eletriptan are primarily mediated through its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. nih.gov It is hypothesized that this compound, upon entering the CNS, may also interact with these and other 5-HT receptor subtypes, as well as potentially other receptor systems, contributing to CNS-related adverse events such as dizziness, somnolence, and asthenia. nih.govnih.gov The co-administration of triptans with other serotonergic medications, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), carries a theoretical risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity. mayoclinic.org The presence of a centrally-acting active metabolite like this compound could, in theory, contribute to this risk, although the incidence of serotonin syndrome with triptans and antidepressants appears to be very low. mayoclinic.org Further research into the specific CNS receptor binding profile of this compound is warranted to fully elucidate its role in the side effect profile of eletriptan. nih.gov

Advanced Analytical Methodologies for N Desmethyl Eletriptan Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Bioanalytical Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of N-Desmethyl eletriptan (B1671169) due to its inherent selectivity, sensitivity, and speed. jchps.com This technique allows for the effective separation of the analyte from complex biological matrices and its subsequent detection and quantification with a high degree of certainty.

The development of a robust LC-MS/MS assay for N-Desmethyl eletriptan involves meticulous optimization of several key parameters to achieve high sensitivity and specificity. While specific literature detailing the full validation of an assay exclusively for this compound is limited, the principles can be extrapolated from the numerous validated methods for the parent drug, eletriptan, which often include monitoring of the metabolite. researchgate.netnih.gov

A typical method involves the use of a reversed-phase C18 column for chromatographic separation. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. researchgate.net

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix, commonly human plasma. jchps.com Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. LLE, for instance, has been successfully used for the extraction of eletriptan and its metabolite. researchgate.net

Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound, which provides excellent selectivity and minimizes background noise. For instance, while the transition for eletriptan is m/z 383.2→84.3, a specific transition would be optimized for this compound. researchgate.netnih.gov An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound, is used to ensure accuracy and precision. researchgate.net

Validation of the bioanalytical method is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). mdpi.com This process establishes the method's reliability through the assessment of parameters like linearity, accuracy, precision, selectivity, and stability. For a related compound, zolmitriptan, and its N-desmethyl metabolite, a validated LC-MS/MS method demonstrated a linear range of 0.25–20 ng/mL in human plasma, which is indicative of the sensitivity achievable for such analytes. researchgate.net A validated method for eletriptan and this compound in human EDTA plasma showed a quantification range of 50-25000 pg/mL for the metabolite.

Table 1: Representative LC-MS/MS Method Parameters for Triptan Analysis

| Parameter | Details |

| Chromatography | |

| Column | Ascentis Express C18, 50 × 4.6 mm, 2.7 μm researchgate.net |

| Mobile Phase | 0.1% Formic acid: Methanol (40:60 v/v) researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Sample Preparation | |

| Technique | Liquid-Liquid Extraction researchgate.net |

| Biological Matrix | Human Plasma researchgate.net |

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria (FDA Guidelines) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |

| Stability | Analyte stability under various storage and processing conditions |

Validated LC-MS/MS assays are indispensable for characterizing the pharmacokinetics of this compound. Following oral administration, eletriptan is metabolized by the cytochrome P450 enzyme CYP3A4 to form this compound. drugbank.com The ability to accurately measure the concentration of this active metabolite in plasma over time allows for the determination of key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).

Furthermore, LC-MS/MS methods are vital in evaluating drug-drug interactions. Since eletriptan is a substrate of CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter the plasma concentrations of both the parent drug and its N-Desmethyl metabolite. drugbank.com A validated bioanalytical method allows for the precise measurement of these changes, providing critical information for assessing the clinical significance of such interactions.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or other detectors represents a more traditional approach for the analysis of pharmaceuticals. ijpcbs.com While generally less sensitive than LC-MS/MS, HPLC methods can be developed for the quantification of this compound, particularly in bulk drug substances or pharmaceutical formulations where concentrations are higher. ijpcbs.comcrpsonline.com

Several RP-HPLC methods have been developed and validated for the analysis of eletriptan. ijpcbs.comresearchgate.net These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer. ijpcbs.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. ijpcbs.com These methods can be adapted for the simultaneous determination of eletriptan and its impurities, which could include this compound. crpsonline.comresearchgate.net The validation of such methods would include assessing parameters like linearity, precision, accuracy, and specificity according to ICH guidelines. ijpcbs.comcrpsonline.com

Emerging Voltammetric and Spectrophotometric Approaches for this compound Detection

While chromatography-based methods are predominant, research into alternative analytical techniques is ongoing. Voltammetric and spectrophotometric methods offer potential advantages in terms of cost, speed, and portability, although they may lack the selectivity of LC-MS/MS.

Spectrophotometric methods have been developed for the determination of eletriptan, often based on the formation of a colored complex with a reagent that can be measured using a UV-Visible spectrophotometer. ijpcbs.comiajpr.comnih.gov For example, methods based on the formation of ion-pair complexes between eletriptan hydrobromide and acid dyes have been reported. nih.gov Such approaches could potentially be adapted for the quantification of this compound, provided the metabolite undergoes a similar and measurable reaction.

Electrochemical methods, such as voltammetry, represent another emerging area. These techniques measure the current that flows in an electrochemical cell as a function of the applied potential and can be highly sensitive for electroactive compounds. While specific voltammetric methods for this compound have not been extensively reported, the general applicability of these techniques for the analysis of pharmaceutical compounds suggests their potential for future development.

N Desmethyl Eletriptan in Pharmaceutical Research and Development

Importance as a Reference Standard for Impurity Profiling and Quality Control

N-Desmethyl eletriptan (B1671169), a primary metabolite of the anti-migraine drug eletriptan, serves as a critical reference standard in pharmaceutical quality control. caymanchem.comfda.gov Its use is essential for impurity profiling, which involves the identification and quantification of unwanted chemicals that may be present in the active pharmaceutical ingredient (API) or final drug product. ijaresm.com The presence of impurities, even in trace amounts, can impact the safety and efficacy of a pharmaceutical product. crpsonline.com Therefore, regulatory bodies require rigorous monitoring and control of these substances. daicelpharmastandards.com

Reference standards, such as N-Desmethyl eletriptan, are highly characterized materials used as a benchmark for confirming the identity, purity, and strength of a drug. synthinkchemicals.com In the context of eletriptan manufacturing, this compound is used to develop and validate analytical methods capable of detecting and quantifying its presence as an impurity. synthinkchemicals.com This ensures that each batch of the drug product meets the stringent quality specifications set by pharmacopeias and regulatory authorities like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.com These standards are employed in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for routine quality control, stability testing, and in support of Abbreviated New Drug Applications (ANDA) filings. synthinkchemicals.comsynzeal.com

Characterization and Regulatory Standards for N-Nitroso Desmethyl Eletriptan Impurity

A significant concern in pharmaceutical manufacturing is the formation of nitrosamine impurities, which are classified as probable human carcinogens. N-Nitroso Desmethyl Eletriptan is a nitrosamine impurity derived from this compound. chemicea.commolsyns.com It can form when nitrites react with secondary amines, such as the one present in the this compound structure, under specific conditions. chemicea.commolsyns.com

The chemical name for this impurity is (R)-3-((1-nitrosopyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole. synzeal.comcymitquimica.comclearsynth.com Due to its potential genotoxicity, regulatory agencies have established strict limits on the acceptable intake of nitrosamine impurities in drug products. The European Medicines Agency (EMA) has set an acceptable intake (AI) limit for N-nitroso-desmethyl-eletriptan at 1500 ng/day. europa.eu

To comply with these regulatory guidelines, pharmaceutical manufacturers must use well-characterized reference standards of N-Nitroso Desmethyl Eletriptan. synzeal.comaquigenbio.com These standards are supplied with comprehensive analytical data, including structural confirmation, to ensure their accuracy and reliability for use in quality control applications. aquigenbio.com This allows for the development of sensitive analytical methods to detect and quantify this specific impurity, ensuring that eletriptan drug products are safe for patient use. daicelpharmastandards.com

Table 1: Chemical Properties of N-Nitroso Desmethyl Eletriptan

| Property | Value |

| Chemical Name | (R)-3-((1-nitrosopyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole synzeal.comcymitquimica.com |

| Molecular Formula | C21H23N3O3S synzeal.comcymitquimica.com |

| Molecular Weight | 397.5 g/mol synzeal.com |

| Regulatory Limit (AI) | 1500 ng/day europa.eu |

Application in Analytical Method Development and Validation for Eletriptan Drug Products

This compound is indispensable for the development and validation of analytical methods used in the quality control of eletriptan drug products. synzeal.com These methods, predominantly based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are designed to separate, identify, and quantify eletriptan from its related substances, including process-related impurities and degradation products. crpsonline.comijpcbs.comresearchgate.net

During method development, this compound is used to optimize chromatographic conditions—such as mobile phase composition, column type, and flow rate—to achieve adequate separation from the main API peak and other impurities. ijpcbs.comasianpubs.org The validated method must be specific, accurate, precise, linear, and robust, according to International Council for Harmonisation (ICH) guidelines. crpsonline.comresearchgate.net

In validation studies, this compound serves several purposes:

Specificity: It is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities. researchgate.net

Linearity: A calibration curve is generated by analyzing solutions with known concentrations of this compound to establish a linear relationship between concentration and analytical response. crpsonline.comijpcbs.com

Accuracy: Recovery studies are performed by spiking a placebo or drug product matrix with a known amount of this compound to ensure the method can accurately measure its concentration. crpsonline.com

Precision: The method's precision is determined by repeatedly analyzing samples containing this compound to assess the degree of scatter between a series of measurements. crpsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified is established. crpsonline.com

By using this compound as a reference standard, analysts can ensure that the methods used for routine testing of eletriptan are reliable and capable of guaranteeing the purity and quality of the final product. synthinkchemicals.comasianpubs.org

Structure-Activity Relationship (SAR) Studies Informed by this compound Activity

This compound is not merely an impurity or a metabolite; it is an active compound that exhibits agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors, similar to its parent compound, eletriptan. nih.govnih.gov This inherent activity makes it a valuable tool in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity.

The key structural difference between eletriptan and this compound is the absence of the N-methyl group on the pyrrolidine (B122466) ring. This modification provides a crucial data point for SAR analysis. The secondary amine in the pyrrolidine ring of this compound acts as a versatile synthetic handle for creating a library of new analogs. Researchers can re-alkylate this free N-H group with various alkyl groups or introduce other functional groups to systematically explore how these changes affect receptor binding affinity, selectivity, and functional activity.

Furthermore, the pharmacokinetic properties of this compound, such as its higher lipophilicity compared to eletriptan, may influence its ability to cross the blood-brain barrier. nih.gov This could potentially lead to different interactions with central nervous system (CNS) receptors, contributing to both therapeutic effects and potential side effects. nih.gov Analyzing the activity and properties of this compound alongside other eletriptan-related compounds helps to build a comprehensive SAR model. This model can guide the design of new triptans or other serotonin receptor agonists with improved efficacy, selectivity, or side-effect profiles.

Table 2: Receptor Activity Comparison

| Compound | Target Receptors | Activity |

| Eletriptan | 5-HT1B, 5-HT1D, 5-HT1F daicelpharmastandards.comnih.gov | Agonist nih.gov |

| This compound | 5-HT1B, 5-HT1D | Active Agonist |

Prospective Research Avenues for Metabolite-Targeted Investigations

Future research could focus on the following areas:

Contribution to Clinical Efficacy: Quantifying the specific contribution of this compound to the anti-migraine effect of the parent drug. Since it is an active agonist, understanding its concentration at the site of action and its receptor binding kinetics could reveal its importance in sustaining the therapeutic response.

Role in CNS Side Effects: The higher lipophilicity of this compound suggests potentially greater penetration into the CNS. nih.gov Research could investigate its interaction with various CNS receptors (beyond 5-HT1B/1D) and its potential role in CNS-related adverse events sometimes associated with triptans. nih.gov

Drug-Drug Interaction Studies: While eletriptan's metabolism via CYP3A4 is well-known, further studies could focus specifically on how inhibitors or inducers of this enzyme affect the ratio of eletriptan to this compound and what clinical consequences this might have. semanticscholar.org

Metabolite-Based Drug Design: The structure of this compound can serve as a template for designing new therapeutic agents. By using it as a starting point, medicinal chemists can develop analogs with modified pharmacokinetic or pharmacodynamic properties, potentially leading to drugs with a longer half-life, fewer side effects, or a different mode of action.

These metabolite-targeted investigations could provide a more nuanced understanding of eletriptan's pharmacology and pave the way for the development of next-generation therapies for migraine.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing N-Desmethyl Eletriptan?

- Methodological Answer : Synthesis should follow rigorous protocols for metabolite preparation, including enzymatic incubation of Eletriptan with CYP3A4 in human liver microsomes. Characterization requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment (>99%). New compounds must include spectral data (e.g., IR, UV-Vis) and chromatographic profiles in supplementary materials . For reproducibility, experimental sections should detail reagent sources (e.g., Sigma-Aldryl CYP3A4 isoforms), incubation conditions (temperature, pH), and validation against reference standards .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : UV-Vis spectrophotometry (linear range: 5–25 µg/mL, λmax = 221 nm) and HPLC-MS/MS (LOQ = 1.90 µg/mL) are ICH Q2(R1)-compliant for bulk and plasma analysis . For pharmacokinetic studies, reverse-phase chromatography with C18 columns and electrospray ionization (ESI) is recommended. Cross-validate methods using inter-day precision (%RSD < 2%) and recovery rates (99.66–99.95%) .

Q. What is the primary metabolic pathway of this compound, and how is it enzymatically regulated?

- Methodological Answer : this compound is formed via CYP3A4-mediated demethylation of Eletriptan, as confirmed by human liver microsome assays and kinetic studies (Km = 15 µM, Vmax = 0.8 nmol/min/mg protein) . Competitive inhibition assays using ketoconazole (CYP3A4 inhibitor) and comparative metabolism in CYP3A5-genotyped microsomes can isolate enzyme contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic contributions to this compound metabolism?

- Methodological Answer : Conflicting data on enzyme involvement (e.g., CYP2D6 vs. CYP3A4) require multi-isoform inhibition assays and siRNA-mediated gene silencing in hepatocyte models. Use LC-MS/MS to quantify metabolite formation rates under varied conditions. Cross-reference primary sources (e.g., Evans et al. 2003 ) and validate findings with recombinant CYP isoforms .

Q. What experimental designs optimize in vitro studies of this compound’s drug-drug interaction potential?

- Methodological Answer : Employ static (e.g., [I]/Ki ratio) and dynamic (PBPK modeling) approaches. Use sandwich-cultured human hepatocytes to assess transporter-mediated interactions (e.g., P-glycoprotein). Include positive controls (e.g., ritonavir for CYP3A4 inhibition) and negative controls (vehicle-only incubations) . Statistical analysis should use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. What statistical approaches are suitable for analyzing pharmacokinetic data of this compound?

- Methodological Answer : Non-compartmental analysis (NCA) for AUC0–∞, Cmax, and t1/2. For population PK models, use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Validate models with bootstrapping (n = 1,000 iterations) and visual predictive checks .

Q. How do formulation factors influence the stability and bioavailability of this compound?

- Methodological Answer : Apply 22-factorial design to test excipient interactions (e.g., mannitol, croscarmellose sodium). Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Surface response models (3D graphs) can optimize disintegration time and dissolution profiles .

Q. How does this compound’s pharmacological efficacy compare to other Eletriptan metabolites?

- Methodological Answer : Conduct in vitro vasoconstriction assays (5-HT1B/1D receptor activation) and in vivo migraine models (e.g., nitroglycerin-induced hyperalgesia in rats). Compare EC50 values and receptor binding kinetics (radioligand displacement assays) against metabolites like N-oxide Eletriptan. Meta-analysis of primary literature is critical to contextualize findings .

Methodological Notes

- Data Reproducibility : Adhere to Beilstein Journal guidelines for supplementary material (e.g., raw spectral data, chromatograms) to enable replication .

- Ethical Compliance : For human-derived microsomes, include IRB approval details and donor consent documentation .

- Literature Synthesis : Use tools like EndNote to manage references and avoid citation bias; prioritize peer-reviewed studies over preprint repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.